![molecular formula C13H19Cl2N3 B1520956 {3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride CAS No. 1170427-09-4](/img/structure/B1520956.png)

{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride

Descripción general

Descripción

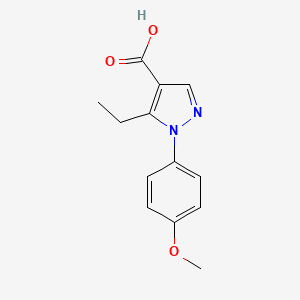

The compound “{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride” is an organic compound with a CAS Number of 1185293-07-5 . Its IUPAC name is [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine dihydrochloride .

Synthesis Analysis

A series of Co (II), Zn (II), and Cd (II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] (Ln = LA or LB; M = Zn or Co, with X = Cl; M = Cd, with X = Br) complexes in high yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3.2ClH/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

The compound has been used in the synthesis of Co (II), Zn (II), and Cd (II) complexes . These complexes were assessed in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis

The molecular weight of the compound is 288.22 . Further physical and chemical properties are not specified in the available literature.Aplicaciones Científicas De Investigación

Anticancer Research

This compound, due to its pyrazole moiety, may be involved in anticancer research. Pyrazole derivatives have been studied for their potential to inhibit various cancer cell lines . The ability to interact with different biological targets makes this class of compounds suitable for designing new anticancer drugs.

Antioxidant Studies

The presence of a pyrazole ring in the compound’s structure suggests that it could exhibit antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.

Development of Herbicides

Pyrazole derivatives have been utilized in the development of herbicides . Their mode of action often involves the inhibition of essential plant enzymes, leading to the control of weed growth in agricultural settings.

Insecticidal Agents

The compound’s potential insecticidal properties could be explored due to the activity of similar structures in disrupting the normal physiological processes in insects, thereby acting as effective pest control agents .

Anticonvulsant Applications

Compounds with a pyrazole core have been investigated for their anticonvulsant activities . They may modulate neurotransmitter pathways or ion channels in the brain, which can help in the treatment of epilepsy and other seizure disorders.

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic effects of pyrazole derivatives make them candidates for the development of new medications to treat pain and inflammation . By inhibiting the synthesis of inflammatory mediators, they can provide relief from symptoms associated with inflammatory diseases.

Antiviral and Antibacterial Potential

Research into the antiviral and antibacterial applications of pyrazole compounds is ongoing . Their ability to interfere with the replication mechanisms of viruses and bacteria could lead to the development of new classes of antimicrobial agents.

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives are being studied for their potential to protect neuronal cells against damage . This could be significant in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Safety And Hazards

Propiedades

IUPAC Name |

[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-10-6-11(2)16(15-10)9-13-5-3-4-12(7-13)8-14;;/h3-7H,8-9,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDGUHWJFPCWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC(=C2)CN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)

![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)

![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)